molecular formula C11H7ClO2S B1432471 5-(4-Chlorophenyl)thiophene-3-carboxylic acid CAS No. 130674-34-9

5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Cat. No. B1432471
M. Wt: 238.69 g/mol
InChI Key: MFGBEAIHRUCLKX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiophene-3-carboxylic acid is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(4-Chlorophenyl)thiophene-3-carboxylic acid has been explored in various synthetic and chemical reaction contexts. For instance, it has been involved in the synthesis of thiophene-based derivatives, showing potential in the creation of diverse organic compounds. This includes its role in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984). Additionally, thiophene derivatives have been utilized in Suzuki cross-coupling reactions, demonstrating the compound's versatility in organic synthesis (Rasool et al., 2020).

Material Science and Liquid Crystals

In material science, derivatives of thiophene carboxylic acids have been used to form novel supramolecular liquid-crystalline complexes. These findings indicate the potential of thiophene derivatives in the development of new materials with unique properties (Tso et al., 1998).

Pharmaceutical Research

While avoiding details on drug use and side effects, it's noteworthy that thiophene derivatives have been studied for their potential pharmacological applications. For instance, 5-phenylthiophenecarboxylic acid derivatives, related to 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, have been researched as antirheumatic agents, indicating the possible therapeutic applications of these compounds (Noguchi et al., 2003).

Electronic and Photonic Applications

In the field of electronics and photonics, thiophene-based compounds have shown promise. The synthesis of proton-dopable organic semiconductors using thiophene moieties suggests their potential in the creation of new materials for electronic applications (Yin et al., 2022).

Environmental Sensing and Remediation

Thiophene-based metal-organic frameworks (MOFs) have been constructed for environmental sensing and remediation. These frameworks demonstrate the capacity for detecting and trapping environmental contaminants, showcasing the environmental applications of thiophene derivatives (Zhao et al., 2017).

Safety And Hazards

The safety information for 5-(4-Chlorophenyl)thiophene-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, not getting it in eyes, on skin, or on clothing, and washing thoroughly after handling .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and application of thiophene derivatives, including 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, may continue to be a significant area of research in the future.

properties

IUPAC Name

5-(4-chlorophenyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBEAIHRUCLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)thiophene-3-carboxylic acid

CAS RN

130674-34-9
Record name 5-(4-chlorophenyl)thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Noguchi, M Hasegawa, K Tomisawa… - Bioorganic & medicinal …, 2003 - Elsevier
5-(Phenylthiophene)-3-carboxylic acid (2a), a metabolite of esonarimod (1), which was developed as a new antirheumatic drug, was considered as a lead compound for new …
Number of citations: 22 www.sciencedirect.com
WAM Elgaher, M Fruth, M Groh, J Haupenthal… - Rsc Advances, 2014 - pubs.rsc.org
The emergence of bacterial resistance requires the development of new antibiotics with an alternative mode of action. Based on class I, developed in our previous study, a new series of …
Number of citations: 44 pubs.rsc.org
WAM Elgaher - 2016 - publikationen.sulb.uni-saarland.de
The magic bullets for treating bacterial infection are getting less potent in face of the growing resistance. This warning situation urges for rapid development of new antibacterial …
MF Fruth - 2016 - publikationen.sulb.uni-saarland.de
The increasing number of antibiotic-resistant pathogens has created an urgent demand for novel treatment options to combat infectious diseases. In this thesis, test systems have been …

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